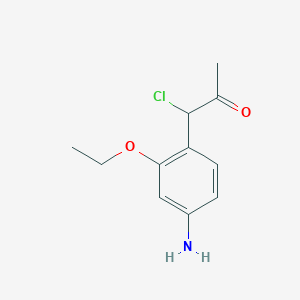

1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one

Description

1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one is a chlorinated propanone derivative featuring a 4-amino-2-ethoxyphenyl substituent. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 239.69 g/mol . The ethoxy group at the 2-position and the amino group at the 4-position of the phenyl ring contribute to its unique electronic and steric properties.

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

1-(4-amino-2-ethoxyphenyl)-1-chloropropan-2-one |

InChI |

InChI=1S/C11H14ClNO2/c1-3-15-10-6-8(13)4-5-9(10)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3 |

InChI Key |

GRBGGFJRJNFKRX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)C(C(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method includes the reaction of 4-amino-2-ethoxybenzaldehyde with chloroacetone under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. After completion, the product is purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) are used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes and pigments due to its unique chemical properties

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The pathways involved can include signal transduction cascades that regulate cellular responses .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Electronic and Steric Influence of Substituents

- Ethoxy vs. Methylthio Groups : The ethoxy group (-OCH₂CH₃) in the target compound is bulkier and more electron-donating than the methylthio (-SMe) group in its analogue . This difference may enhance solubility in polar solvents and alter hydrogen-bonding interactions, as seen in related hydrazinylidene derivatives .

- Amino Group Positioning: The 4-amino group in the target compound contrasts with the 4-chloro substituent in 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one . The amino group’s electron-donating nature may facilitate nucleophilic reactions, whereas chloro substituents typically reduce electron density.

- Hydrazono Derivatives: Compounds like 1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one exhibit enhanced biological activity (e.g., anticancer properties) due to the planar hydrazono moiety, which facilitates DNA intercalation . The target compound’s ethoxy group may hinder such interactions but could improve metabolic stability.

Challenges and Opportunities

- Data Gaps : Melting points, solubility, and explicit biological data for the target compound are absent in the provided evidence, limiting direct comparisons.

- Optimization Potential: Substituting the ethoxy group with smaller or more polar groups (e.g., -OH, -F) could enhance bioavailability or catalytic utility.

Biological Activity

1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, including cytotoxicity, antimicrobial effects, and mechanisms of action.

Chemical Structure

The compound features an ethoxy group and an amino group attached to a phenyl ring, with a chloropropanone moiety. This unique structure may contribute to its diverse biological activities.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of this compound. Notably, it has shown promising results against various cancer cell lines. For example, in a study assessing the compound's effects on breast cancer cells, it exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.3 |

| A549 (Lung Cancer) | 10.8 |

These results suggest that the compound may act as a potential anticancer agent by inducing apoptosis in cancer cells.

The mechanisms underlying the cytotoxic effects of this compound are multifaceted:

- Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death in tumor cells.

- Cell Cycle Arrest : It can cause G0/G1 phase arrest in cancer cells, inhibiting their proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 1: Breast Cancer

A clinical study focused on the compound's effects on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could be further developed as a therapeutic agent for breast cancer treatment.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it inhibited bacterial growth effectively at lower concentrations compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.